molecular formula C9H20N2O B2529362 4-Amino-1-(piperidin-1-yl)butan-2-ol CAS No. 1368700-68-8

4-Amino-1-(piperidin-1-yl)butan-2-ol

Cat. No.: B2529362
CAS No.: 1368700-68-8
M. Wt: 172.272
InChI Key: KZOHTWQVTOIXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(piperidin-1-yl)butan-2-ol is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science and Drug Delivery

Degradable Poly(β-amino esters) : Research by Lynn and Langer (2000) focused on the synthesis and characterization of poly(β-amino esters) through the addition of piperidine derivatives to 1,4-butanediol diacrylate. These polymers, which degrade into β-amino acids and 1,4-butanediol, showed potential as noncytotoxic materials for drug delivery systems, particularly due to their ability to form complexes with plasmid DNA, suggesting applications in gene therapy (Lynn & Langer, 2000).

pH-sensitive Polymers : Kim et al. (2005) developed pH-sensitive and biodegradable polymers by controlling the molecular weight during synthesis, employing a process that includes piperazine, a compound structurally related to 4-Amino-1-(piperidin-1-yl)butan-2-ol. These materials could be highly relevant for pH-responsive drug carriers, enhancing targeted drug delivery capabilities (Kim et al., 2005).

Molecular Sensors

Reversible Fluorescence Probes : Wang, Ni, and Shao (2016) synthesized a reversible fluorescent probe incorporating 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol, a structural analog of this compound, demonstrating its application in detecting the ClO^(-)/AA redox cycle within living cells. This research highlights the compound's potential in developing sensitive tools for cellular and molecular biology studies (Wang, Ni, & Shao, 2016).

Synthetic Chemistry

Synthesis of Chiral Compounds : Marin et al. (2004) utilized derivatives of piperidine in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine, highlighting the role of this compound related compounds in synthesizing complex chiral molecules. This work is significant for the development of novel pharmaceuticals and chiral catalysts (Marin et al., 2004).

Advanced Materials

Dendritic Melamines : Sacalis et al. (2019) reported the synthesis of novel dendritic G-2 melamines comprising piperidine motifs, demonstrating the utility of piperidine derivatives in constructing complex molecular architectures. These materials have potential applications in nanotechnology and materials science (Sacalis et al., 2019).

Biochemical Analysis

Biochemical Properties

4-Amino-1-(piperidin-1-yl)butan-2-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, thereby affecting various cellular processes. Additionally, this compound can bind to specific receptors on cell membranes, altering signal transduction pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in cancer cells, this compound can inhibit the proliferation of cells by modulating the activity of key signaling molecules involved in cell growth and survival . Additionally, it can affect the expression of genes related to apoptosis, thereby promoting programmed cell death in certain contexts .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, this compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and altering signal transduction pathways . Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. For example, in animal studies, low doses of this compound have been shown to modulate enzyme activity without causing toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biological activities . The compound can also influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments . The distribution of this compound can influence its biological activity, as its localization within cells can determine the extent of its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .

Properties

IUPAC Name

4-amino-1-piperidin-1-ylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c10-5-4-9(12)8-11-6-2-1-3-7-11/h9,12H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOHTWQVTOIXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.